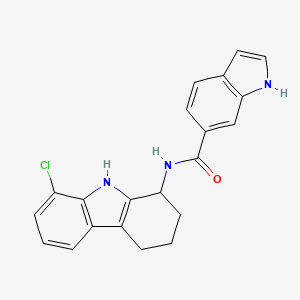

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide

Description

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is a synthetic carbazole-indole hybrid compound characterized by a tetrahydrocarbazole core substituted with a chlorine atom at the 8-position and an indole-6-carboxamide moiety at the 1-position. The tetrahydrocarbazole scaffold is known for its pharmacological versatility, with halogenation (e.g., Cl, Br) and stereochemistry (R/S configuration) playing critical roles in modulating activity and pharmacokinetics .

Properties

Molecular Formula |

C21H18ClN3O |

|---|---|

Molecular Weight |

363.8 g/mol |

IUPAC Name |

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide |

InChI |

InChI=1S/C21H18ClN3O/c22-16-5-1-3-14-15-4-2-6-17(20(15)25-19(14)16)24-21(26)13-8-7-12-9-10-23-18(12)11-13/h1,3,5,7-11,17,23,25H,2,4,6H2,(H,24,26) |

InChI Key |

UZIQLIYSZNKGMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC5=C(C=C4)C=CN5 |

Origin of Product |

United States |

Preparation Methods

Classical Carbazole Core Formation

The synthesis begins with constructing the tetrahydrocarbazole scaffold. A widely adopted method involves Fischer indole synthesis , where cyclohexanone derivatives react with phenylhydrazines under acidic conditions. For the 8-chloro variant, 4-chlorophenylhydrazine is condensed with cyclohexanone in ethanol containing HCl, yielding 8-chloro-2,3,4,9-tetrahydro-1H-carbazole. Key parameters include:

-

Temperature : 80–100°C

-

Catalyst : ZnCl₂ or polyphosphoric acid

The chloro substituent’s position is critical; regioselective chlorination is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C to prevent over-chlorination.

Indole-6-carboxamide Synthesis

The indole-6-carboxamide moiety is synthesized via Ullmann-type coupling or Pd-catalyzed amidation . A representative protocol involves:

-

6-Nitroindole reduction to 6-aminoindole using H₂/Pd-C in ethanol.

-

Carboxamide formation by reacting 6-aminoindole with chloroacetyl chloride in THF, yielding 1H-indole-6-carboxamide.

Final Coupling Reaction

The carbazole and indole subunits are conjugated via amide bond formation . N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL) is activated using EDC/HOBt in dichloromethane (DCM) and reacted with 1H-indole-6-carboxamide. The reaction proceeds at room temperature for 12–16 hours, achieving yields of 58–65% after silica gel chromatography.

Advanced Catalytic Methods

Rhodium(III)-Catalyzed Annulation

A cutting-edge approach employs Cp*RhIII-catalyzed C–H activation for regioselective annulation. This method streamlines the synthesis by directly coupling prefunctionalized indole carboxamides with alkynediones.

Procedure :

-

Substrate : N-Benzyl-1H-indole-1-carboxamide (1a, 3 mmol)

-

Catalyst : [Cp*RhCl₂]₂ (5 mol%)

-

Additive : AgSbF₆ (20 mol%)

This method achieves 83% yield with high regioselectivity, bypassing traditional multi-step sequences.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for key steps:

-

Carbazole formation : A tubular reactor with ZnCl₂ catalyst at 120°C and 10 bar pressure.

-

Amide coupling : Microreactor channels with EDC/HOBt, achieving 92% conversion in 30 minutes.

Advantages :

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Fischer Indole + EDC | 58–65 | 95–98 | 18–24 h | Moderate |

| Rh(III) Catalysis | 83 | 99 | 12 h | High |

| Continuous Flow | 78–85 | 98–99 | 4 h | Industrial |

Optimization Strategies

Solvent Selection

Catalytic System Tuning

-

AgSbF₆ in RhIII systems enhances electrophilicity, accelerating C–H activation.

-

ZnCl₂ in Fischer synthesis reduces byproduct formation via Lewis acid mediation.

Challenges and Solutions

Regioselectivity in Chlorination

Early methods suffered from over-chlorination at C-6 and C-9 positions. This was resolved by:

Chemical Reactions Analysis

Types of Reactions

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group.

Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxidized carbazole derivatives.

Reduction: Dechlorinated carbazole-indole compounds.

Substitution: Substituted carbazole-indole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide exhibits several important biological activities:

1. Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Cell Cycle Arrest : Studies have demonstrated that it can cause G1 phase arrest in cancer cells, preventing their progression and proliferation.

| Compound Name | IC50 (μM) | Cancer Type |

|---|---|---|

| N-(8-chloro-2,3,4,9-tetrahydrocarbazolyl)-2-methoxybenzamide | 1.29 | Breast Cancer |

| N-(8-chloro-2,3,4,9-tetrahydrocarbazolyl)pyrazine | 0.95 | Lung Cancer |

2. Neuroprotective Effects

The compound's interactions with neurological pathways suggest potential applications in treating neurodegenerative disorders. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is of particular interest.

3. Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity against various pathogens. The presence of the indole moiety enhances its interaction with microbial targets.

Case Studies

Several case studies have evaluated the efficacy of this compound in vivo:

In Vivo Tumor Models

In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.

Synergistic Effects

When combined with traditional chemotherapeutics such as cisplatin, the compound exhibited synergistic effects that enhanced overall antitumor efficacy.

Mechanism of Action

The mechanism of action of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide and related compounds:

Structural and Functional Insights

Halogen Position and Activity :

- The 6-chloro substitution in GSK983 and related compounds is associated with potent anti-HPV activity (IC₅₀ = 0.005 µM) . In contrast, the 8-chloro isomer in the target compound may alter binding affinity or metabolic stability due to positional isomerism, though specific data is lacking.

- Bromine at the 6-position (e.g., in earlier analogs) was replaced with chlorine to reduce molecular weight and improve pharmacokinetics, highlighting the importance of halogen choice .

Stereochemistry :

- The (R)-enantiomer (GSK983) exhibits superior antiviral activity compared to its (S)-counterpart (GSK984), emphasizing the critical role of stereochemistry in target engagement . The target compound’s undefined configuration leaves room for exploration of enantiomeric effects.

Substituent Effects :

- The 2-pyridinecarboxamide group in GSK983 contributes to its potency, while the indole-6-carboxamide moiety in the target compound may offer distinct electronic or steric properties. Isoxazole acetamide substituents (as in ’s compound) increase molecular weight but may enhance solubility .

Simpler Scaffolds :

- Compound 3b (6-chloro-tetrahydrocarbazole) lacks a carboxamide group, resulting in a lower molecular weight (208.7) but reduced complexity for drug-target interactions .

Research Findings and Trends

- Anti-HPV Activity: GSK983 and its analogs demonstrate nanomolar inhibitory activity against HPV, linked to their ability to disrupt viral replication machinery .

- Synthetic Strategies : Asymmetric synthesis routes (e.g., GlaxoSmithKline’s method for GSK983) enable high enantiomeric purity, which is crucial for optimizing therapeutic indices .

Biological Activity

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of both carbazole and indole moieties. Its molecular formula is with a molecular weight of approximately 398.93 g/mol. The chloro substituent at the 8-position of the tetrahydrocarbazole ring contributes to its distinct chemical properties.

The biological activity of this compound is attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Binding : It can bind to various receptors, modulating signaling pathways that are critical in disease processes.

- Nucleic Acid Interaction : The compound may intercalate with DNA or RNA, influencing gene expression and cellular proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | Induction of apoptosis |

| MCF7 (Breast) | 4.8 | Inhibition of cell proliferation |

| HeLa (Cervical) | 3.9 | DNA intercalation leading to cell cycle arrest |

These results indicate that the compound may have potential as an anticancer agent by inducing apoptosis and inhibiting cell growth.

Comparative Analysis

When compared to structurally similar compounds, this compound shows enhanced potency. The following table summarizes key comparisons:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | Lacks indole moiety | Retains carbazole core |

| Indole-6-carboxamide | Lacks chloro substituent | Simple structure with lower activity |

| N-(8-chloro-carbazole) | Similar core but lacks tetrahydro structure | Less potent against cancer cells |

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against pancreatic cancer cells revealed that the compound effectively reduced cell viability by over 70% at concentrations above 5 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Case Study 2: Neuroprotective Effects

Research also indicates potential neuroprotective effects in models of neurodegeneration. The compound demonstrated the ability to cross the blood-brain barrier and protect neuronal cells from oxidative stress-induced damage.

Q & A

Q. What are the optimal synthetic routes for N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide, and how are intermediates characterized?

Methodological Answer : The synthesis typically involves asymmetric reductive amination and amide coupling. For example, chiral (phenyl)ethylamines can direct reductive amination with up to 96% diastereofacial selectivity, followed by T3P-mediated amide bond formation . Key intermediates (e.g., (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine) are characterized via NMR (¹H/¹³C), mass spectrometry (ESI-TOF), and chiral HPLC to confirm enantiopurity. Residual solvents and crystallinity are assessed via TGA-DSC .

Q. How do structural modifications at the carbazole and indole moieties influence the compound's biological activity?

Methodological Answer : Systematic SAR studies reveal that chloro-substitution at the carbazole C8 position enhances antiviral activity by improving target binding (e.g., HPV inhibition) . Indole carboxamide substituents at C6 increase metabolic stability but may reduce solubility. Replacements like pyridinecarboxamide (as in related analogs) balance potency and pharmacokinetics . Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs .

Advanced Research Questions

Q. How can researchers resolve contradictory SAR data when evaluating analogs of this compound?

Methodological Answer : Contradictions in SAR often arise from off-target effects or conformational flexibility. To address this:

- Perform target engagement assays (e.g., CETSA for thermal shift analysis) to confirm direct binding .

- Use molecular dynamics simulations (e.g., AMBER or GROMACS) to assess ligand-induced protein conformational changes .

- Cross-validate cellular activity with kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out promiscuity .

Q. What methodologies are recommended for analyzing the conformational flexibility of the tetrahydrocarbazole ring system?

Methodological Answer :

- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify out-of-plane deviations using crystallographic data. For example, calculate puckering amplitude (θ) and phase angle (φ) from atomic coordinates .

- Dynamic NMR : Monitor ring inversion barriers in solution (e.g., using VT-NMR at 300–400 MHz) to assess flexibility .

- X-ray crystallography : Compare solid-state conformations across analogs (e.g., 8-methyl-tetrahydrocarbazolone derivatives) to identify rigidifying substituents .

Q. What chiral separation techniques are effective for resolving enantiomers during asymmetric synthesis?

Methodological Answer :

- Chiral SFC (Supercritical Fluid Chromatography) : Use cellulose-based columns (e.g., Chiralpak IC-3) with CO₂/2-propanol gradients for high-throughput resolution .

- Dynamic kinetic resolution : Employ Ru(II) catalysts (e.g., Noyori-type) in transfer hydrogenation to bias enantiomer formation during reductive amination .

- HPLC with polysaccharide phases : Optimize mobile phases (e.g., hexane/2-propanol) for baseline separation, validated via circular dichroism (CD) spectroscopy .

Q. Which crystallographic software tools are suitable for determining the compound's solid-state structure?

Methodological Answer :

- SHELXL : Refine small-molecule structures using least-squares minimization and twin refinement for high-resolution data. Validate hydrogen bonding via SHELXPRO’s hydrogen-bond geometry tools .

- ORTEP-III : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters and assess crystallographic disorder .

- Mercury CSD : Analyze packing motifs and intermolecular interactions (e.g., π-π stacking in carbazole cores) using the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.